molecular formula C15H16FN3 B13251617 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13251617
M. Wt: 257.31 g/mol
InChI Key: GAJBERMXUWIGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a fluorophenyl group and a piperidinyl group in the structure of this compound makes it particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperidinyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-2-(piperidin-4-yl)pyrimidine
  • 4-(3-Bromophenyl)-2-(piperidin-4-yl)pyrimidine
  • 4-(3-Methylphenyl)-2-(piperidin-4-yl)pyrimidine

Uniqueness

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C15H16FN3

Molecular Weight

257.31 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C15H16FN3/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11/h1-3,6,9-11,17H,4-5,7-8H2

InChI Key

GAJBERMXUWIGLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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